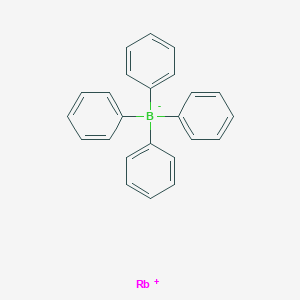
rubidium(1+);tetraphenylboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium(1+);tetraphenylboranuide, also known as rubidium tetraphenylborate, is an organoboron compound with the chemical formula C24H20BRb. It consists of a rubidium cation (Rb+) and a tetraphenylborate anion (B(C6H5)4-). This compound is known for its large anionic structure and is commonly used in various chemical applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Rubidium tetraphenylborate can be synthesized through the reaction of rubidium chloride (RbCl) with sodium tetraphenylborate (NaB(C6H5)4) in an aqueous solution. The reaction proceeds as follows:
[ \text{RbCl} + \text{NaB(C6H5)4} \rightarrow \text{RbB(C6H5)4} + \text{NaCl} ]
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of rubidium tetraphenylborate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is purified through multiple recrystallization steps to remove any impurities.
化学反応の分析
Types of Reactions
Rubidium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The tetraphenylborate anion can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Coordination Reactions: The compound can form coordination complexes with various metal ions, enhancing its solubility and stability in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. The reactions are typically carried out in organic solvents such as dichloromethane or toluene at room temperature.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used as reagents.
Major Products Formed
Substitution Reactions: The major products are substituted tetraphenylborate derivatives, where one or more phenyl groups are replaced by other functional groups.
Coordination Reactions: The major products are coordination complexes of rubidium tetraphenylborate with various metal ions.
科学的研究の応用
作用機序
Rubidium tetraphenylborate exerts its effects primarily through its anionic component, tetraphenylborate. The tetraphenylborate anion can uncouple oxidative phosphorylation in mitochondria, disrupting the energy transfer reactions. This mechanism is utilized in various biochemical studies to investigate mitochondrial function and energy metabolism .
類似化合物との比較
Rubidium tetraphenylborate is compared with other similar compounds such as:
Sodium tetraphenylborate (NaB(C6H5)4): Similar in structure but contains a sodium cation instead of rubidium.
Potassium tetraphenylborate (KB(C6H5)4): Contains a potassium cation and is used in similar applications as rubidium tetraphenylborate.
Cesium tetraphenylborate (CsB(C6H5)4): Contains a cesium cation and is used in the separation and purification of cesium ions.
Rubidium tetraphenylborate is unique due to the presence of the rubidium cation, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability in coordination complexes .
特性
IUPAC Name |
rubidium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














